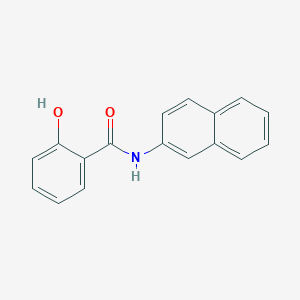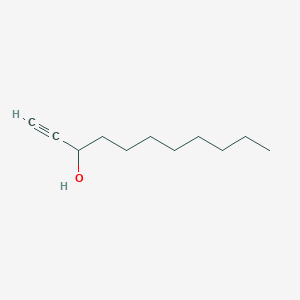
1-Undecyn-3-ol
Descripción general
Descripción
“1-Undecyn-3-ol” is an organic compound with the molecular formula C11H20O . It has an average mass of 168.276 Da and a monoisotopic mass of 168.151413 Da .
Synthesis Analysis
An enantioselective approach to (–)-isoavenaciolide was achieved starting from 1-undecyn-3-ol . The synthesis relied upon the preparation of a chiral 4-silyloxy-2-alkenylborane by hydroboration of a protected 2,3-allenol and subsequent stereoselective addition to 2-thiophenecarboxaldehyde .
Molecular Structure Analysis
The molecular structure of “1-Undecyn-3-ol” consists of 11 carbon atoms, 20 hydrogen atoms, and 1 oxygen atom .
Chemical Reactions Analysis
In the synthesis of (–)-isoavenaciolide, 1-undecyn-3-ol undergoes a series of reactions including hydroboration and addition to 2-thiophenecarboxaldehyde .
Safety and Hazards
“1-Undecyn-3-ol” is considered hazardous. It is advised to avoid breathing its mist, gas, or vapors, and to avoid contact with skin and eyes . Use of personal protective equipment, including chemical impermeable gloves, is recommended. It is also advised to ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .
Propiedades
Número CAS |
53735-49-2 |
|---|---|
Nombre del producto |
1-Undecyn-3-ol |
Fórmula molecular |
C11H20O |
Peso molecular |
168.28 g/mol |
Nombre IUPAC |
undec-1-yn-3-ol |
InChI |
InChI=1S/C11H20O/c1-3-5-6-7-8-9-10-11(12)4-2/h2,11-12H,3,5-10H2,1H3 |
Clave InChI |
ZZZWCMWSJIFAPR-UHFFFAOYSA-N |
SMILES |
CCCCCCCCC(C#C)O |
SMILES canónico |
CCCCCCCCC(C#C)O |
Otros números CAS |
53735-49-2 |
Origen del producto |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


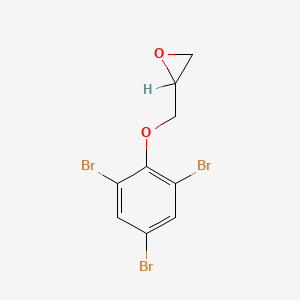
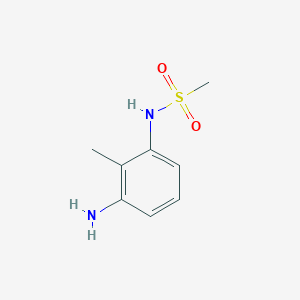


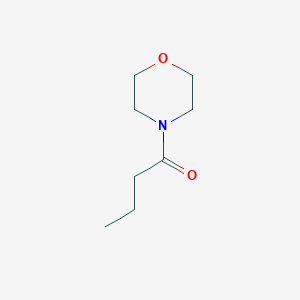

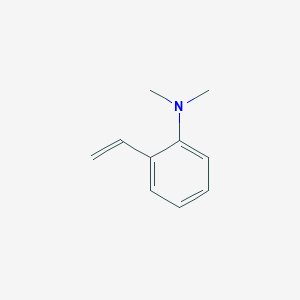
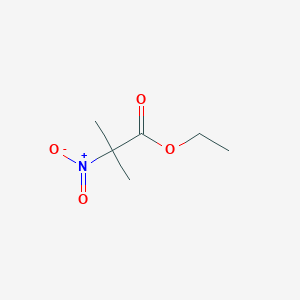
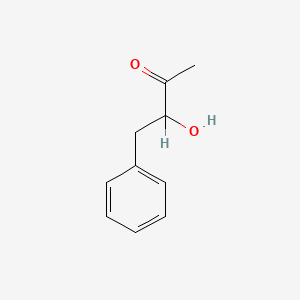
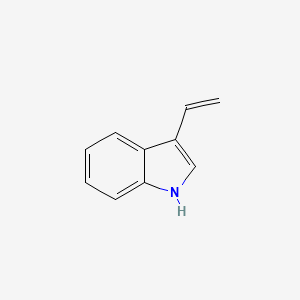
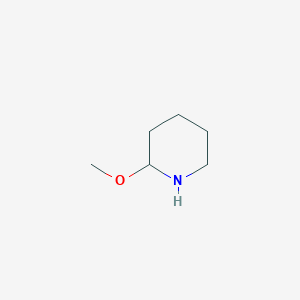
![Ethanol, 2-[2-[2-[(6-mercaptohexyl)oxy]ethoxy]ethoxy]-](/img/structure/B3191345.png)

